molecular formula C11H11Cl2N3S B7734843 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734843
M. Wt: 288.2 g/mol
InChI Key: QHOKAGVYFAEXRV-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by the presence of a thiourea group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the condensation of 2,4-dichlorobenzaldehyde with allylthiourea. The reaction is carried out in an ethanol solvent under reflux conditions. The process can be catalyzed by acidic or basic catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Green chemistry approaches, such as solvent-free synthesis or the use of eco-friendly solvents, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

  • 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
  • 1-[[5-(2,5-dichlorophenyl)-2-furanyl]methylideneamino]-3-prop-2-enylthiourea
  • 7-chloro-4-aminoquinoline derivatives

Comparison: this compound is unique due to its specific structural features, such as the dichlorophenyl moiety and the thiourea groupCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research .

Properties

IUPAC Name

1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3S/c1-2-5-14-11(17)16-15-7-8-3-4-9(12)6-10(8)13/h2-4,6-7H,1,5H2,(H2,14,16,17)/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOKAGVYFAEXRV-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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